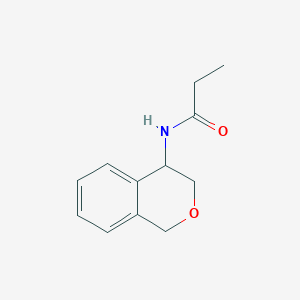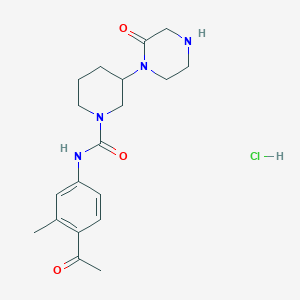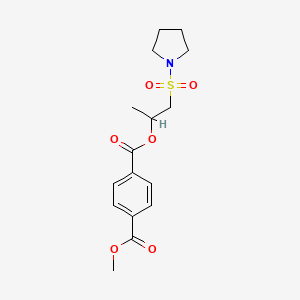
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide, also known as ADPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPC is a pyridine-carboxamide derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. This compound also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9 and downregulating Bcl-2 expression. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Inflammatory cytokine production is inhibited by this compound through the inhibition of the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is its high purity and yield, which makes it suitable for use in laboratory experiments. This compound is also stable under various conditions, which makes it easy to handle and store. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis methods to improve its yield and purity. This compound can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Additionally, the combination of this compound with other drugs or therapies can be explored to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can be achieved through various methods, including the reaction of pyridine-3-carboxamide with 3-oxo-1,2-dihydroinden-1-yl acetic acid, followed by acetylation and methylation. Another method involves the reaction of 3-acetyl-2,6-dimethylpyridine with 3-oxo-1,2-dihydroinden-1-ylamine, followed by acetylation and methylation. These methods have been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-10-15(12(3)22)8-16(11(2)20-10)19(24)21-17-9-18(23)14-7-5-4-6-13(14)17/h4-8,17H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAMOTWFIGTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)


![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)
